

(S)-2,3-Dimethylbutanoic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dimethylbutanoic acid*

Cat. No.: *B7822843*

[Get Quote](#)

An In-Depth Technical Guide to **(S)-2,3-Dimethylbutanoic Acid**: Structure, Synthesis, and Applications

Introduction

(S)-2,3-Dimethylbutanoic acid is a chiral carboxylic acid that serves as a crucial building block in the landscape of modern organic synthesis and drug development.^{[1][2]} As a member of the branched-chain fatty acid family, its significance is derived from the specific three-dimensional arrangement of its atoms.^{[1][3]} The molecule possesses a stereocenter at the second carbon (C2), which confers its chirality.^{[2][4]} This guide provides an in-depth examination of the (S)-enantiomer, detailing its molecular structure, physicochemical properties, synthetic methodologies, and applications, with a focus on its role as a chiral auxiliary in asymmetric synthesis.^{[1][5]} The precise control of stereochemistry is paramount in pharmaceutical science, where different enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles.^[6]

Molecular Structure and Physicochemical Properties

The structural foundation of **(S)-2,3-Dimethylbutanoic acid** is a four-carbon butanoic acid backbone, distinguished by two methyl substituents at the C2 and C3 positions.^[4] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **(2S)-2,3-dimethylbutanoic acid**.^[7] The "(2S)" designation specifies the absolute configuration at the chiral C2 carbon, distinguishing it from its mirror image, the (2R)-enantiomer.^{[4][8]}

The molecule's structure consists of a carboxylic acid functional group (-COOH) attached to this branched alkyl chain.^[4] This combination of a polar carboxylic head and a nonpolar hydrocarbon tail results in solubility in water as well as organic solvents like ethanol and ether.
^{[1][4]}

```
// Nodes for atoms C1 [label="C", pos="2,1.5!"]; O1 [label="O", pos="2.8,2!"]; O2 [label="OH", pos="2.8,1!"]; C2 [label="C", pos="1,1!"]; H_C2 [label="H", pos="1,0.5!"]; C3 [label="C", pos="0,1.5!"]; H_C3 [label="H", pos="-0.5,1.5!"]; C4 [label="C", pos="0,2.5!"]; C5 [label="C", pos="-1,1!"]; C6 [label="C", pos="1.5,0!"]; // Methyl on C2

// Invisible node for stereochemistry label S_label [label="(S)", pos="0.5,0.7!", fontcolor="#34A853", fontsize=14];

// Bonds C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- H_C2 [style=dashed, arrowhead=none]; // Wedge/Dash representation C2 -- C3; C2 -- C6 [penwidth=2.5]; // Wedge C3 -- H_C3; C3 -- C4; C3 -- C5;

// Atom labels with proper formatting node [shape=none]; C1_label [label="O", pos="2.8,2.2!"]; C1_O_label [label="O", pos="2,1.7!"]; C1_OH_label [label="OH", pos="2.9,0.8!"]; C2_label [label="C", pos="1,1.2!"]; C3_label [label="C", pos="0,1.7!"]; C4_label [label="CH3", pos="0,2.8!"]; C5_label [label="CH3", pos="-1.3,0.9!"]; C6_label [label="CH3", pos="1.6,-0.3!"]; H_C2_label [label="H", pos="1,0.3!"]; } G { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,5"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];

// Nodes for atoms C1 [label="C", pos="2,1.5!"]; O1 [label="O", pos="2.8,2!"]; O2 [label="OH", pos="2.8,1!"]; C2 [label="C", pos="1,1!"]; H_C2 [label="H", pos="1,0.5!"]; C3 [label="C", pos="0,1.5!"]; H_C3 [label="H", pos="-0.5,1.5!"]; C4 [label="C", pos="0,2.5!"]; C5 [label="C", pos="-1,1!"]; C6 [label="C", pos="1.5,0!"]; // Methyl on C2

// Invisible node for stereochemistry label S_label [label="(S)", pos="0.5,0.7!", fontcolor="#34A853", fontsize=14];

// Bonds C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- H_C2 [style=dashed, arrowhead=none]; // Wedge/Dash representation C2 -- C3; C2 -- C6 [penwidth=2.5]; // Wedge C3 -- H_C3; C3 -- C4; C3 -- C5;
```

// Atom labels with proper formatting node [shape=none]; C1_label [label="O", pos="2.8,2.2!"]; C1_O_label [label="O", pos="2,1.7!"]; C1_OH_label [label="OH", pos="2.9,0.8!"]; C2_label [label="C", pos="1,1.2!"]; C3_label [label="C", pos="0,1.7!"]; C4_label [label="CH₃", pos="0,2.8!"]; C5_label [label="CH₃", pos="-1.3,0.9!"]; C6_label [label="CH₃", pos="1.6,-0.3!"]; H_C2_label [label="H", pos="1,0.3!"]; } caption: 2D structure of (S)-2,3-Dimethylbutanoic acid.

Table 1: Physicochemical Properties of (S)-2,3-Dimethylbutanoic Acid

Property	Value	Source(s)
IUPAC Name	(2S)-2,3-dimethylbutanoic acid	[7]
CAS Number	15071-34-8	[1] [4] [7]
Molecular Formula	C ₆ H ₁₂ O ₂	[1] [4] [7]
Molecular Weight	116.16 g/mol	[1] [4] [7]
Appearance	Colorless liquid	[1] [4]
Boiling Point	Approx. 190-191 °C	[1] [4] [9]
Melting Point	Approx. 10 °C (values as low as -2 °C reported)	[1] [4] [6]
Density	Approx. 0.87 - 0.944 g/cm ³	[1] [4] [6]

| Solubility | Soluble in water, ethanol, and ether |[\[1\]](#)[\[4\]](#) |

Note: Discrepancies in reported physical properties can arise from variations in experimental conditions and sample purity.[\[1\]](#)[\[6\]](#)

Spectroscopic Characterization

The structural elucidation and purity assessment of (S)-2,3-Dimethylbutanoic acid rely on standard spectroscopic techniques. While detailed spectral data is not provided in the search results, nuclear magnetic resonance (NMR) spectroscopy is a primary tool for characterization. The ¹H NMR spectrum would confirm the presence of the different types of protons, and the ¹³C

NMR spectrum would identify the six unique carbon atoms in the molecule. Mass spectrometry would be used to confirm the molecular weight of 116.16 g/mol .^{[7][8]}

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like **(S)-2,3-Dimethylbutanoic acid** is a central challenge in organic chemistry. Direct synthesis often yields a racemic mixture (an equal mix of both enantiomers), which then requires separation.^[6] More advanced strategies aim for enantioselective synthesis, creating the desired enantiomer preferentially.

Common synthetic strategies include:

- Cyanohydrin Synthesis: A multi-step process that can begin with a precursor like 3-hydroxy-3-methyl-2-butanone, which is converted to a cyanohydrin intermediate and subsequently hydrolyzed.^{[1][4]} This pathway requires careful control of reaction conditions to achieve high yields and stereoselectivity.^[4]
- Asymmetric Synthesis via Chiral Auxiliaries: This powerful technique involves temporarily attaching a chiral auxiliary to a precursor molecule.^{[5][10]} The auxiliary, being chiral itself, sterically directs subsequent chemical reactions to favor the formation of one diastereomer over the other.^[5] After the desired stereocenter is established, the auxiliary is cleaved, yielding the enantiomerically enriched product.^[5] This method offers excellent stereocontrol and is widely used in the synthesis of chiral carboxylic acids.^[10]

[Click to download full resolution via product page](#)

Applications in Drug Development and Research

The primary value of **(S)-2,3-Dimethylbutanoic acid** lies in its role as a chiral building block for creating more complex, enantiomerically pure molecules.^{[1][2]} Its defined stereochemistry is transferred during a synthetic sequence to control the stereochemical outcome of the final product.^[11]

- Pharmaceutical Intermediates: Chiral acids are fundamental components in the synthesis of many active pharmaceutical ingredients (APIs).^[12] For instance, the (R)-enantiomer of **2,3-**

dimethylbutanoic acid is utilized in the synthesis of intermediates for drugs like Valsartan, an angiotensin II receptor blocker.[12] This highlights the importance of specific enantiomers of such building blocks in producing therapeutically effective medicines.

- Asymmetric Synthesis: Beyond being a starting material, derivatives of (S)-**2,3-Dimethylbutanoic acid** can function as chiral auxiliaries themselves to direct other chemical transformations.[5][11]
- Metabolic Research: As a branched-chain fatty acid, this molecule and its derivatives can be used as tools to investigate metabolic pathways and the phenomenon of chiral recognition in biological systems.[11][13]

Experimental Protocol: Conversion to Acyl Chloride

A common and critical step in utilizing (S)-**2,3-Dimethylbutanoic acid** in synthesis is its conversion to the more reactive acyl chloride. This intermediate can then be easily reacted with alcohols or amines to form esters and amides, respectively.[1] The following protocol is a standard procedure for this transformation.

Objective: To synthesize (S)-2,3-dimethylbutanoyl chloride from (S)-**2,3-Dimethylbutanoic acid**.

Materials:

- (S)-**2,3-Dimethylbutanoic acid** (1.0 equivalent)
- Thionyl chloride (SOCl_2) (1.2 equivalents)
- Dry toluene (or another suitable anhydrous aprotic solvent)
- Flame-dried round-bottom flask with a magnetic stirrer
- Reflux condenser with a drying tube
- Heating mantle
- Rotary evaporator

Procedure:

- Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(S)-2,3-Dimethylbutanoic acid** (1.0 eq) in dry toluene.
 - Causality: Anhydrous (dry) conditions are critical because thionyl chloride reacts violently with water. The inert atmosphere prevents moisture from the air from entering the reaction.
- Addition of Reagent: While stirring at room temperature, slowly add thionyl chloride (1.2 eq) to the solution. The addition may be exothermic and may result in the evolution of HCl and SO₂ gas, so it should be performed in a well-ventilated fume hood.
- Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-3 hours.
 - Self-Validation: The progress of the reaction can be monitored by Infrared (IR) spectroscopy. The disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride (around 1800 cm⁻¹) indicates the reaction is complete.[5]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
- Isolation: Remove the excess thionyl chloride and the toluene solvent under reduced pressure using a rotary evaporator.
 - Causality: Both thionyl chloride and toluene are volatile and can be removed by evaporation, leaving the less volatile product.
- Product: The resulting crude (S)-2,3-dimethylbutanoyl chloride is often of sufficient purity to be used directly in the next synthetic step without further purification.[5]

Conclusion

(S)-2,3-Dimethylbutanoic acid is more than a simple branched-chain fatty acid; it is a specialized tool for the precise construction of three-dimensional molecular architectures. Its value is intrinsically linked to its chirality, a property that is leveraged by researchers and drug development professionals to synthesize enantiomerically pure compounds. Understanding its

structure, properties, and synthetic transformations is essential for its effective application in the ongoing quest for more selective and effective pharmaceuticals.

References

- EvitaChem. (n.d.). Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465).
- PubChem. (2024). **2,3-Dimethylbutanoic acid**, (2S)- | C6H12O2 | CID 642234.
- BenchChem. (2025). Application Notes and Protocols: (2R)-**2,3-Dimethylbutanoic Acid** in Asymmetric Synthesis.
- BenchChem. (2025). (2S)-**2,3-dimethylbutanoic acid** chemical properties.
- BenchChem. (2025). Comparative Analysis of **2,3-Dimethylbutanoic Acid** Enantiomers: A Guide for Researchers.
- Manchester Organics. (n.d.). (2S)-**2,3-Dimethylbutanoic acid** | 15071-34-8.
- MedchemExpress. (n.d.). (S)-2-Amino-**2,3-dimethylbutanoic acid**.
- BenchChem. (2025). Synthesis of (2R)-**2,3-dimethylbutanoic acid**: An In-depth Technical Guide.
- PubChem. (2024). **2,3-Dimethylbutanoic acid**, (2S)- | C6H12O2 | CID 642234.
- ChemicalBook. (2023). (S)-2,3-Dimethylbutanoic acid | 15071-34-8.
- BenchChem. (2025). Application Notes and Protocols: (2S)-**2,3-Dimethylbutanoic Acid** as a Chiral Building Block.
- PubChem. (2024). **2,3-Dimethylbutanoic acid** | C6H12O2 | CID 26608.
- BenchChem. (2025). (2R)-**2,3-Dimethylbutanoic Acid**: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery and Materials.
- Smolecule. (n.d.). Buy (2R)-**2,3-dimethylbutanoic acid** | 27855-05-6.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of **2,3-Dimethylbutanoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. (S)-2,3-Dimethylbutanoicacid | 15071-34-8 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [(S)-2,3-Dimethylbutanoic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7822843#s-2-3-dimethylbutanoic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com